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Compound of Interest

Compound Name: 3,6-Dibromoimidazo[1,2-a]pyridine

Cat. No.: B1420409

An In-depth Technical Guide to the Chemical Properties and Applications of 3,6-
Dibromoimidazo[1,2-a]pyridine

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized
as a "privileged structure" due to its prevalence in a multitude of biologically active compounds
and approved pharmaceuticals.[1][2] This bicyclic heterocyclic system, containing a bridgehead
nitrogen atom, is a key pharmacophore in drugs such as Zolpidem, Alpidem, and the PI3K
inhibitor GSK2126458.[3][4] Its rigid structure and rich electronic properties make it an ideal
framework for developing potent and selective therapeutic agents targeting a wide array of
biological targets, including kinases, which are frequently dysregulated in cancer.[3][5][6]

Among the various derivatives of this scaffold, 3,6-Dibromoimidazo[1,2-a]pyridine (CAS No.
1065074-14-7) has emerged as a particularly valuable and versatile building block.[7][8] The
presence of two bromine atoms at strategic positions offers medicinal chemists a powerful tool
for directed and site-selective functionalization. The differential reactivity of the C3 and C6
positions allows for the sequential introduction of diverse molecular fragments, making it an
indispensable intermediate in the synthesis of complex drug candidates, especially in the realm
of kinase inhibitors.

This technical guide provides a comprehensive overview of the chemical properties of 3,6-
Dibromoimidazo[1,2-a]pyridine, designed for researchers, scientists, and drug development
professionals. We will delve into its synthesis, physicochemical and spectroscopic
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characteristics, and its nuanced chemical reactivity, with a particular focus on the strategic, site-
selective functionalization that makes this molecule so valuable.

Synthesis and Purification

The synthesis of 3,6-Dibromoimidazo[1,2-a]pyridine is typically achieved through a two-step
sequence starting from 2-amino-5-bromopyridine. This approach leverages the well-established
methodologies for both the initial cyclization to form the imidazo[1,2-a]pyridine core and the
subsequent selective bromination at the electron-rich C3 position.

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

The initial step involves the condensation of 2-amino-5-bromopyridine with a suitable two-
carbon electrophile, typically chloroacetaldehyde, to form the bicyclic system. This reaction, a
variation of the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine ring
nitrogen followed by an intramolecular cyclization and dehydration.

2-Amino-5-bromopyridine

Chloroacetaldehyde (aq)

Condensation/
Cyclization

6-Bromoimidazo[1,2-a]pyridine

Ethanol, Reflux

Click to download full resolution via product page

Caption: Workflow for the synthesis of 6-Bromoimidazo[1,2-a]pyridine.

Step 2: C3-Bromination of 6-Bromoimidazo[1,2-
a]pyridine

The imidazo[1,2-a]pyridine ring system is electron-rich, with the C3 position being particularly
susceptible to electrophilic substitution. This inherent reactivity allows for the selective
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introduction of a second bromine atom at this position using a suitable brominating agent like

N-Bromosuccinimide (NBS).

6-Bromoimidazo[1,2-a]pyridine

N-Bromosuccinimide (NBS)

Electrophilic

Bromination 3,6-Dibromoimidazo[1,2-a]pyridine

Acetonitrile, RT
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3-Aryl-6-aryl-imidazo[1,2-a]pyridine

> 3-Bromo-6-aryl-imidazo[1,2-a]pyridine

Selective C6 Coupling

GSK2126458 Core Structure

Suzuki Coupling 1 3-Bromo-6-(quinolinyl) Buchwald-Hartwig
(C6 Position) -imidazo[1,2-a]pyridine Amination (C3 Position)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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